

Commercial Suppliers and Technical Guide for Diethyl 2-hydroxy-3-methylsuccinate

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Compound of Interest

Diethyl 2-hydroxy-3methylsuccinate

Cat. No.:

B1620083

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For researchers, scientists, and drug development professionals seeking to procure and utilize **diethyl 2-hydroxy-3-methylsuccinate** (CAS No. 93504-92-8), this technical guide provides a comprehensive overview of commercial suppliers, their product specifications, and relevant experimental protocols. This document is intended to streamline the procurement process and provide foundational knowledge for the effective use of this chemical compound in a research and development setting.

Physicochemical Properties

IUPAC Name: diethyl 2-hydroxy-3-methylbutanedioate[1]

Synonyms: Diethyl-3-methylmalate, BUTANEDIOIC ACID, 2-HYDROXY-3-METHYL-,
 DIETHYL ESTER[1]

Molecular Formula: C₉H₁₆O₅[1]

• Molecular Weight: 204.22 g/mol [1]

Appearance: Colorless oil[2]

• Boiling Point: 147 °C at 27 Torr

Commercial Suppliers



The following tables summarize the commercially available **diethyl 2-hydroxy-3-methylsuccinate** and its isotopically labeled variant. Purity levels and available quantities are key metrics for researchers to consider based on their experimental needs.

Diethyl 2-hydroxy-3-methylsuccinate (CAS: 93504-92-8)

Supplier	Product Code	Purity	Available Quantities
abx GmbH	1280	≥ 95%	10 mg
BLDpharm	BD136986	≥ 95%	1g, 5g, 25g
Toronto Research Chemicals (TRC)	D444609	Not specified	50mg, 100mg, 250mg
American Custom Chemicals Corp.	CHM0977205	95.00%	5mg
Crysdot	CD13000842	95+%	1g

Isotopically Labeled Diethyl 2-hydroxy-3-

methylsuccinate

Supplier	Product Name	CAS No.	Purity	Available Quantities
MedChemExpres s	Diethyl 2- hydroxy-3- methylsuccinate- 13C	2724549-43-1	Not specified	Inquire
Lucerna-Chem AG	Diethyl 2- hydroxy-3- methylsuccinate- 13C	2724549-43-1	Not specified	Inquire

Experimental Protocols



While specific experimental protocols for the direct use of **diethyl 2-hydroxy-3-methylsuccinate** in signaling pathways are not readily available in public literature, its structural motifs suggest its utility as a chiral building block in organic synthesis and as a potential substrate in enzymatic reactions.

Synthesis of a Diethyl 2-hydroxy-3-methylsuccinate Analogue

A representative protocol for the diastereoselective α -alkylation of a related β -hydroxycarboxylic ester, diethyl (S)-(-)-malate, to yield a substituted succinate derivative is described in Organic Syntheses.[3] This procedure can be adapted for the synthesis of various derivatives of **diethyl 2-hydroxy-3-methylsuccinate**.

Procedure:

- A solution of diisopropylamine (120 mmol) in dry tetrahydrofuran (200 mL) is cooled to -75°C.
- Butyllithium (100 mmol in hexane) is added dropwise, and the mixture is stirred for 30 minutes.
- A solution of diethyl (S)-(-)-malate (50 mmol) in THF (5 mL) is added at a rate to maintain the temperature below -60°C.
- The reaction mixture is warmed to -20°C for 30 minutes and then re-cooled to -75°C.
- An alkylating agent (e.g., 3-bromo-1-propene, 124 mmol) is added, keeping the temperature below -70°C.
- The reaction is stirred for 2 hours at -75°C and then allowed to warm to -5°C overnight.
- The reaction is quenched with a solution of glacial acetic acid (200 mmol) in diethyl ether (20 mL) at -50°C.
- The mixture is poured into a separatory funnel containing diethyl ether (500 mL) and water (70 mL).



- The organic layer is washed sequentially with saturated sodium bicarbonate and brine solutions.
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- The product can be purified by flash chromatography.

Enzymatic Reduction of a Precursor

The stereoisomer, diethyl (2R,3R)-2-methyl-3-hydroxysuccinate, is a substrate for the enzyme diethyl 2-methyl-3-oxosuccinate reductase.[4] This suggests that **diethyl 2-hydroxy-3-methylsuccinate** could be a product of the enzymatic reduction of diethyl 2-methyl-3-oxosuccinate. A general procedure for such an enzymatic reduction would involve:

Materials:

- Diethyl 2-methyl-3-oxosuccinate (substrate)
- Diethyl 2-methyl-3-oxosuccinate reductase or a whole-cell system expressing the enzyme (e.g., Saccharomyces fermentati)[4]
- NADPH (cofactor)
- Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
- Reaction vessel with temperature and pH control

Procedure:

- Prepare a buffered solution of the substrate, diethyl 2-methyl-3-oxosuccinate.
- Add the enzyme solution or the whole-cell catalyst.
- Add the cofactor, NADPH. A cofactor regeneration system may be necessary for preparativescale reactions.



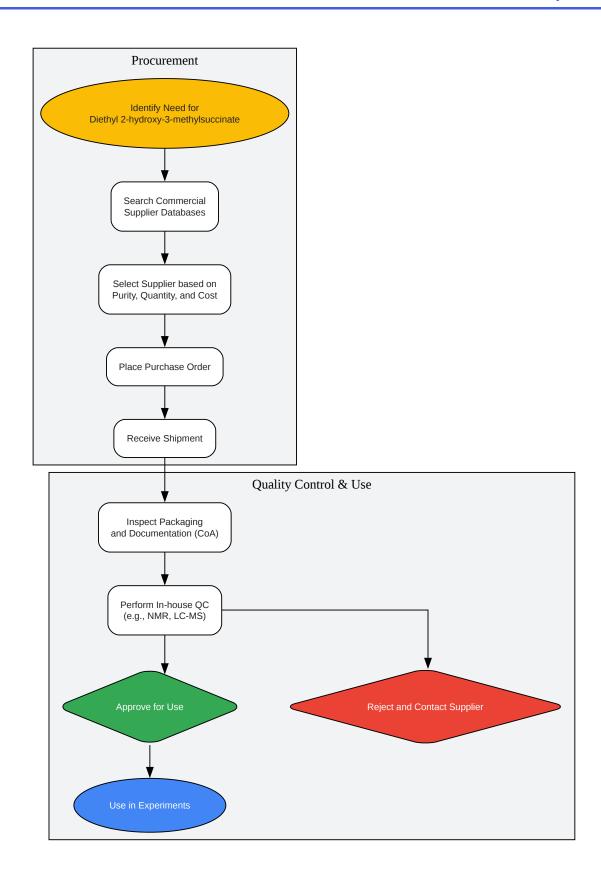
- Maintain the reaction at a constant temperature and pH (e.g., 30°C, pH 7.0) with gentle agitation.
- Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC).
- Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
- The organic extracts are dried and concentrated to yield the crude product.
- Purification can be achieved by column chromatography.

Visualizations

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for the procurement and quality control of a chemical reagent like **diethyl 2-hydroxy-3-methylsuccinate** for use in a research and development laboratory.





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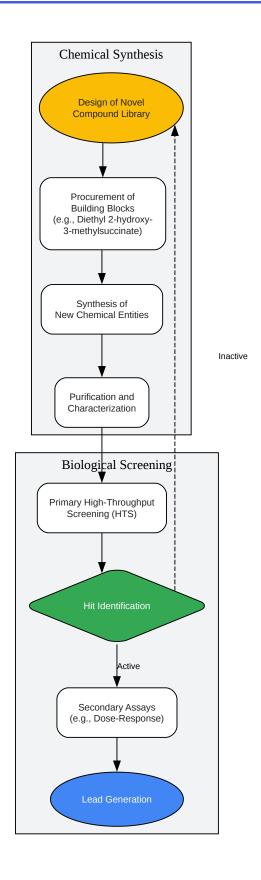
Procurement and Quality Control Workflow



General Drug Discovery Workflow

This diagram outlines a simplified, typical workflow in drug discovery where a chiral building block like **diethyl 2-hydroxy-3-methylsuccinate** could be utilized in the synthesis of new chemical entities for biological screening.





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General Drug Discovery Workflow



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